molecular formula C27H26N2O4 B160573 Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane CAS No. 105391-33-1

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane

Cat. No. B160573
M. Wt: 442.5 g/mol
InChI Key: YNSSPVZNXLACMW-UHFFFAOYSA-N
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Description

“Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane” is a chemical compound with the molecular formula C27H26N2O4 . It is also known by other names such as “Methylenebis (3-ethyl-5-methyl-4-maleimidobenzene)” and "1,1’- (Methylenebis (2-ethyl-6-methyl-4,1-phenylene))bis (1H-pyrrole-2,5-dione)" .


Synthesis Analysis

The synthesis of “Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane” involves a Diels–Alder reaction and ring-opening metathesis polymerization (ROMP) . Maleimides are converted to adducts through Diels–Alder reactions by reacting with cyclopentadiene or furan, then these adducts are generated to the corresponding polymers via ROMP .


Molecular Structure Analysis

The molecular structure of “Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane” can be represented by the InChI string: InChI=1S/C27H26N2O4/c1-5-20-14-18 (11-16 (3)26 (20)28-22 (30)7-8-23 (28)31)13-19-12-17 (4)27 (21 (6-2)15-19)29-24 (32)9-10-25 (29)33/h7-12,14-15H,5-6,13H2,1-4H3 . The Canonical SMILES representation is CCC1=C (C (=CC (=C1)CC2=CC (=C (C (=C2)C)N3C (=O)C=CC3=O)CC)C)N4C (=O)C=CC4=O .


Chemical Reactions Analysis

The chemical reactions involving “Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane” primarily include Diels–Alder reactions and ring-opening metathesis polymerization (ROMP) . The adducts formed from these reactions can be converted into polymers via ROMP .


Physical And Chemical Properties Analysis

“Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane” has a molecular weight of 442.5 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 618.7±55.0 °C at 760 mmHg, and a flash point of 266.8±23.9 °C .

Scientific Research Applications

Synthesis and Curing Kinetics

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane (BEDM), a derivative of bis(4-maleimidophenyl)methane (BDM), has been synthesized through a four-step reaction. Its molecular structure was confirmed using FTIR and 1H NMR spectra. BEDM exhibits a higher melting point and better solubility compared to BDM, dissolving in lower boiling point solvents like acetone, chloroform, and ethane. The nonisothermal curing kinetics of BEDM resin were also investigated, providing valuable kinetic parameters for further application in resin research (Feng Yong-yue, 2008).

Polyaspartimides Synthesis

New linear polyaspartimides were synthesized from BEDM and various aromatic diamines. The molecular weight and yield of these polymers increased with monomer concentration and reaction time. These polymers, having high glass transition temperatures and good thermal stability, are soluble in various solvents, including N-methyl-2-pyrrolidone and dimethyl sulfoxide, indicating potential applications in materials science (Liaw et al., 2001).

Application in Adhesives

A chapter focusing on the chemistry of bis-maleimides used in adhesives highlighted the usage of bis-maleimide resin as a thermally stable matrix. This resin, which includes bis-maleimide of methylene dianiline (BMI) and methylene dianiline (MDA), is cured without elimination, a characteristic feature of this resin. Such resins find applications in scenarios where high thermal stability is required (Mikio Kajiyama, 2002).

Thermal Behavior and Cured Products

The thermal behavior of mixtures of bis(4-maleimidophenyl) with bis(4-isomaleimidophenyl)methane and their mixture with 4,4′-diaminodiphenyl methane was investigated. The study focused on the binary system and its eutectic mixture, as well as the properties of the resulting networks through thermal analysis and water absorption evaluation (Gaina et al., 2003).

Synthesis of Formal-Group-Containing Diisocyanates and Polyimides

Formal-group-containing diisocyanates were synthesized from bis(3-isocyanatophenoxy) methane and related compounds, then polycondensed with various dianhydrides to produce formal-group-containing polyimides. These polyimides, characterized by various spectroscopic techniques, hold potential in the field of high-performance polymers (Avadhani et al., 1992).

Safety And Hazards

When handling “Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane”, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . It is also advised to use a local exhaust if dust or aerosol will be generated, and to avoid contact with skin, eyes, and clothing .

Future Directions

The future directions for “Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane” could involve further exploration of its potential applications in the synthesis of polymers via Diels–Alder reactions and ring-opening metathesis polymerization (ROMP) . These polymers could have promising properties and applications in various fields .

properties

IUPAC Name

1-[4-[[4-(2,5-dioxopyrrol-1-yl)-3-ethyl-5-methylphenyl]methyl]-2-ethyl-6-methylphenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-5-20-14-18(11-16(3)26(20)28-22(30)7-8-23(28)31)13-19-12-17(4)27(21(6-2)15-19)29-24(32)9-10-25(29)33/h7-12,14-15H,5-6,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSSPVZNXLACMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N3C(=O)C=CC3=O)CC)C)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073027
Record name 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane

CAS RN

105391-33-1
Record name Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105391-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2,5-dione, 1,1'-(methylenebis(2-ethyl-6-methyl-4,1-phenylene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105391331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n,n' (2,2'-diethyl-6;6'-dimethyl-4,4'-methylenediphenylene)bismaleimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
DJ Liaw, BY Liaw, JJ Chen - Polymer, 2001 - Elsevier
A series of new linear polyaspartimides was obtained via a Michael addition reaction from bis(3-ethyl-5-methyl-4-maleimidophenyl)methane (BEMM) with various aromatic diamines in …
Number of citations: 31 www.sciencedirect.com
YL Liu, SH Tsai, CS Wu, RJ Jeng - Journal of Polymer Science …, 2004 - Wiley Online Library
Hyperbranched polyaspartimides were successfully prepared from bismaleimides (A 2 ) and triamines (B 3 ) through the Michael addition reaction. Two bismaleimides of 4,4′‐…
Number of citations: 37 onlinelibrary.wiley.com
W Li, Q Zhan, P Yang - Journal of Polymer Research, 2023 - Springer
This work aims to generate maleimides to polymers via Diels–Alder reaction and ring-opening metathesis polymerization (ROMP). Maleimides were converted to adducts through Diels–…
Number of citations: 0 link.springer.com
S Hor, K Oyama, N Koga, M Tsukamoto - Polymer, 2022 - Elsevier
Methoxybenzene-linked polyimides were synthesized by a trifluoromethanesulfonic acid (TfOH)-catalyzed 1,4-addition (Michael addition) reaction. Newly synthesized 1,3-bis(3,5-…
Number of citations: 3 www.sciencedirect.com
F Chen, H Xiao, ZQ Peng, ZP Zhang, MZ Rong… - … Composites and Hybrid …, 2021 - Springer
To tackle the challenges of insufficient heat conduction capacity and thermally/mechanically induced internal damages of glass fiber reinforced epoxy composite (that traditionally …
Number of citations: 54 link.springer.com
S Devaraju, MR Vengatesan, M Selvi… - Journal of Thermal …, 2014 - Springer
A new series of four different linear aliphatic ether linked aromatic bismaleimides (AEBMIs) were synthesized from the respective linear aliphatic ether-linked aromatic diamines and …
Number of citations: 13 link.springer.com
G LSaGGLGGGLL - researchgate.net
(57) Abstract: The invention relates to a curable mixture comprising: RM% of m-xylylene bismaleimide of formula (I) RP% of a polyimide component, and RC% of a comonomer …
Number of citations: 0 www.researchgate.net
Y Bin Shin, C Jong Han, Y Kim… - Advanced Engineering …, 2022 - Wiley Online Library
A pressure sensor based on a composite structure comprising air and polymer fibers is suggested to develop a capacitive pressure sensor that is virtually unaffected by repeated …
Number of citations: 4 onlinelibrary.wiley.com
E Araya-Hermosilla, A Giannetti, GMR Lima, F Orozco… - Polymers, 2021 - mdpi.com
Among smart materials, self-healing is one of the most studied properties. A self-healing polymer can repair the cracks that occurred in the structure of the material. Polyketones, which …
Number of citations: 10 www.mdpi.com
SO Kim, CJ Han, CR Lee, HJ Lee, Y Kim… - ACS applied materials …, 2020 - ACS Publications
The high interest sparked by the foldable smartphones recently released on the market is gradually shifting to the next generation of flexible electronic devices, such as electronic skins …
Number of citations: 13 pubs.acs.org

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